5-Chloro-3-ethyl-2-methoxybenzyl alcohol is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, an ethyl group, a methoxy group, and a hydroxyl group. Its molecular formula is C11H15ClO2, and it has a molecular weight of approximately 216.69 g/mol. The presence of the methoxy group (-OCH₃) and the hydroxyl group (-OH) contributes to its potential reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
These reactions enhance its utility in synthetic organic chemistry.
The synthesis of 5-Chloro-3-ethyl-2-methoxybenzyl alcohol can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound from readily available precursors.
5-Chloro-3-ethyl-2-methoxybenzyl alcohol has potential applications in:
Interaction studies involving 5-Chloro-3-ethyl-2-methoxybenzyl alcohol focus on its reactivity with biological targets and other chemical species. These studies may include:
Such studies are crucial for assessing the pharmacological potential of this compound.
Several compounds share structural similarities with 5-Chloro-3-ethyl-2-methoxybenzyl alcohol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-methoxybenzoic acid | Chlorine and methoxy substituents | Acidic functional group enhances reactivity |
| 3-Ethylbenzyl alcohol | Ethyl substitution on benzene | Lacks halogen; different biological activity |
| 4-Chloro-3-methylbenzyl alcohol | Methyl and chlorine substitutions | Different position of substituents affects properties |
| 5-Bromo-3-methylbenzyl alcohol | Bromine instead of chlorine | Potentially different reactivity patterns |
These comparisons highlight the unique combination of substituents present in 5-Chloro-3-ethyl-2-methoxybenzyl alcohol, which may influence its reactivity and biological activity differently from its analogs.